molecular formula C9H20ClN B2623685 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride CAS No. 1909326-65-3

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride

Cat. No. B2623685
CAS RN: 1909326-65-3
M. Wt: 177.72
InChI Key: HAQKUJFYMHEUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1909326-65-3 . It has a molecular weight of 177.72 .

Scientific Research Applications

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have stimulating effects on the central nervous system, which may be useful in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. In pharmacology, this compound has been studied for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new psychoactive drugs.

Mechanism of Action

The exact mechanism of action of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride is not fully understood. However, it is believed to act as a monoamine releaser, increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This results in stimulating effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, decrease appetite, and increase body temperature. It has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. In addition, this compound has been shown to have anxiogenic effects, increasing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is soluble in water and ethanol, making it easy to administer to animals. However, there are also some limitations to its use. This compound has not been extensively studied in humans, and its long-term effects are not well understood. In addition, its stimulating effects on the central nervous system may make it difficult to interpret behavioral studies.

Future Directions

There are several future directions for research on 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride. One area of interest is its potential as a drug delivery agent for the treatment of neurological disorders. Another area of interest is its potential as a lead compound for the development of new psychoactive drugs. Further studies are also needed to understand the long-term effects of this compound and its mechanism of action in more detail.

Synthesis Methods

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride can be synthesized through a multi-step process involving the reaction of cyclobutanone with isopropylamine followed by a series of purification steps. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3,3-dimethyl-N-propan-2-ylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-7(2)10-8-5-9(3,4)6-8;/h7-8,10H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQKUJFYMHEUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CC(C1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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